Stereochemical Identity: (2R,5S) Configuration vs. Racemic 2,5-Dimethyl-1-propylpiperazine (CAS 135778-75-5)
(2R,5S)-2,5-dimethyl-1-propylpiperazine (192520-99-3) is the single enantiomer with defined trans-(2R,5S) absolute configuration, as confirmed by its InChI stereochemical layer (/t8-,9+/m0/s1) . The racemic mixture is cataloged under a separate CAS number (135778-75-5) and lacks stereochemical definition . In tetrahydroisoquinoline-based CXCR4 antagonists bearing an N-propyl piperazine side chain, the epimer of the active (R)-isomer exhibited a nearly 100-fold reduction in CXCR4 inhibitory activity, demonstrating that stereochemical identity at the piperazine ring is a critical determinant of pharmacological activity in this chemotype [1].
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Single (2R,5S) enantiomer; InChI stereochemical layer: /t8-,9+/m0/s1 |
| Comparator Or Baseline | Racemic 2,5-dimethyl-1-propylpiperazine (CAS 135778-75-5); undefined stereochemistry |
| Quantified Difference | Qualitative: defined vs. undefined stereochemistry; in class-level analog, epimerization caused ~100-fold loss in CXCR4 activity |
| Conditions | InChI specification; CXCR4 calcium flux assay (structurally related N-propyl-piperazine tetrahydroisoquinoline series) |
Why This Matters
For any application requiring stereospecific target engagement—such as GPCR ligand optimization, chiral catalyst design, or enantioselective synthesis—the defined (2R,5S) enantiomer eliminates the confounding biological variability inherent in racemic mixtures.
- [1] Tahirovic YA, et al. ACS Med Chem Lett. 2018;9(5):446-451. (Table 3: epimer 26 vs. 16, ~100-fold reduction in CXCR4 activity). View Source
